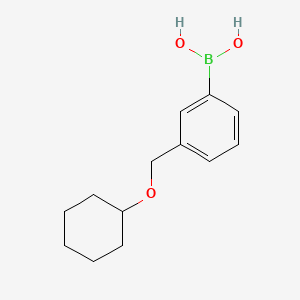

(3-((Cyclohexyloxy)methyl)phenyl)boronic acid

Beschreibung

Eigenschaften

IUPAC Name |

[3-(cyclohexyloxymethyl)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19BO3/c15-14(16)12-6-4-5-11(9-12)10-17-13-7-2-1-3-8-13/h4-6,9,13,15-16H,1-3,7-8,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWXMWQGTMQLXJQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC=C1)COC2CCCCC2)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19BO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80681336 | |

| Record name | {3-[(Cyclohexyloxy)methyl]phenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80681336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1256358-64-1 | |

| Record name | Boronic acid, B-[3-[(cyclohexyloxy)methyl]phenyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1256358-64-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | {3-[(Cyclohexyloxy)methyl]phenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80681336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of (3-((Cyclohexyloxy)methyl)phenyl)boronic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of (3-((Cyclohexyloxy)methyl)phenyl)boronic acid

This compound is a valuable organoboron compound frequently utilized as a key building block in organic synthesis, particularly in the realm of medicinal chemistry. Its structural features, combining a phenylboronic acid moiety with a cyclohexyloxy methyl ether side chain, make it a versatile reagent for introducing this specific lipophilic group into target molecules. This is often desirable in drug discovery programs to modulate pharmacokinetic and pharmacodynamic properties. The boronic acid functionality allows for participation in a wide array of cross-coupling reactions, most notably the Suzuki-Miyaura coupling, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.

This guide provides a comprehensive, technically-grounded protocol for the synthesis of this compound, focusing on the underlying chemical principles and practical considerations to ensure a successful and reproducible outcome.

Synthetic Strategy: A Two-Step Approach

The most common and efficient synthesis of the target compound is achieved through a two-step sequence. This strategy involves the initial preparation of a brominated intermediate, followed by a lithium-halogen exchange and subsequent borylation.

Caption: Overall synthetic workflow for this compound.

Part 1: Synthesis of 1-Bromo-3-((cyclohexyloxy)methyl)benzene

The first part of the synthesis involves the formation of the ether linkage via a Williamson ether synthesis. This reaction proceeds by deprotonating the hydroxyl group of 3-bromobenzyl alcohol to form a more nucleophilic alkoxide, which then displaces the bromide from cyclohexyl bromide in an SN2 reaction.

Experimental Protocol: Williamson Ether Synthesis

-

Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add 3-bromobenzyl alcohol (1.0 eq) and anhydrous tetrahydrofuran (THF).

-

Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise over 15 minutes.

-

Causality: The use of a strong, non-nucleophilic base like NaH is crucial to quantitatively deprotonate the alcohol without competing side reactions. The low temperature helps to control the exothermic reaction and prevent potential side reactions.

-

-

Ether Formation: After stirring for 30 minutes at 0 °C, add cyclohexyl bromide (1.1 eq) dropwise via syringe.

-

Reaction Progression: Allow the reaction mixture to warm to room temperature and stir overnight. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: Quench the reaction by carefully adding water to decompose any unreacted NaH. Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield 1-bromo-3-((cyclohexyloxy)methyl)benzene.

Part 2: Synthesis of this compound

The second and final part of the synthesis is the conversion of the aryl bromide to the corresponding boronic acid. This is achieved through a lithium-halogen exchange reaction, followed by quenching the resulting organolithium species with an electrophilic boron source.[1][2]

Reaction Mechanism: Lithiation-Borylation

The core of this transformation lies in the lithium-halogen exchange, a rapid and efficient method for preparing aryllithium reagents.[1] The aryllithium intermediate is then reacted with a trialkyl borate, such as triisopropyl borate, to form a boronate ester. This intermediate is subsequently hydrolyzed to the desired boronic acid.[3]

Caption: Simplified mechanism of the lithiation-borylation reaction.

Experimental Protocol: Lithiation-Borylation

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, dissolve 1-bromo-3-((cyclohexyloxy)methyl)benzene (1.0 eq) in anhydrous THF.

-

Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Add n-butyllithium (n-BuLi, 1.1 eq, solution in hexanes) dropwise, maintaining the internal temperature below -70 °C.

-

Causality: The extremely low temperature is critical to prevent side reactions of the highly reactive organolithium intermediate, such as reaction with the solvent or other functional groups.

-

-

Borylation: After stirring at -78 °C for 1 hour, add triisopropyl borate (1.2 eq) dropwise.

-

Expertise Insight: Triisopropyl borate is often preferred over trimethyl borate due to its lower reactivity, which can lead to cleaner reactions and higher yields.

-

-

Warming and Quenching: Allow the reaction mixture to slowly warm to room temperature and stir for an additional 2 hours. Cool the mixture to 0 °C and quench by the slow addition of aqueous hydrochloric acid (e.g., 2 M HCl) until the solution is acidic.

-

Work-up and Purification: Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. The crude boronic acid can often be purified by recrystallization.[4] Alternatively, an acid-base workup can be employed where the boronic acid is extracted into a basic aqueous solution and then re-precipitated by acidification.[5][6]

| Parameter | Step 1: Williamson Ether Synthesis | Step 2: Lithiation-Borylation |

| Starting Material | 3-Bromobenzyl alcohol | 1-Bromo-3-((cyclohexyloxy)methyl)benzene |

| Key Reagents | NaH, Cyclohexyl bromide | n-BuLi, Triisopropyl borate |

| Solvent | Anhydrous THF | Anhydrous THF |

| Temperature | 0 °C to room temperature | -78 °C to room temperature |

| Reaction Time | Overnight | ~3-4 hours |

| Typical Yield | 70-90% | 60-80% |

Characterization

The final product, this compound, should be characterized to confirm its identity and purity.

-

¹H NMR Spectroscopy: The proton NMR spectrum will show characteristic signals for the aromatic protons, the benzylic methylene protons, the cyclohexyl protons, and the boronic acid hydroxyl protons (which may be broad or exchange with D₂O).

-

¹³C NMR Spectroscopy: The carbon NMR will show the corresponding signals for the different carbon environments in the molecule. The carbon attached to the boron atom may not always be observed due to quadrupolar relaxation.[7]

-

¹¹B NMR Spectroscopy: This technique is particularly useful for characterizing boronic acids and will show a characteristic chemical shift for the sp²-hybridized boron atom.[8][9]

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) can be used to confirm the exact mass and elemental composition of the molecule.

Safety Considerations

-

Sodium Hydride (NaH): NaH is a flammable solid and reacts violently with water. It should be handled under an inert atmosphere and away from any sources of moisture.

-

n-Butyllithium (n-BuLi): n-BuLi is a pyrophoric liquid, meaning it can ignite spontaneously on contact with air. It must be handled with extreme care using proper syringe techniques under an inert atmosphere.

-

Triisopropyl borate: This reagent is flammable and an irritant. It should be handled in a well-ventilated fume hood.

Conclusion

The synthesis of this compound is a robust and reproducible process that provides access to a valuable building block for organic synthesis and drug discovery. By understanding the underlying chemical principles and adhering to the detailed experimental protocols, researchers can confidently prepare this compound in good yield and purity. Careful attention to reaction conditions, particularly temperature control during the lithiation step, and appropriate safety precautions are paramount for a successful outcome.

References

- Journal of the Chemical Society C: Organic. Organoboron compounds. Part X.

- Organic Chemistry Portal.

- Carson, N. (2014). THE LITHIATION-BORYLATION STRATEGY: METHODS FOR STEREOSPECIFIC sp3-sp3 HOMOLOGATION. University of Illinois Urbana-Champaign.

- Wikipedia. Metal–halogen exchange.

- Morandi, B., & Bode, J. W. (2019). OC II (FS 2019). ETH Zurich.

- Hydrogen Atom Transfer Induced Boron Retaining Coupling of Organoboronic Esters and Organolithium Reagents. (2019). PMC.

- Linchpin Synthons: Metalation of Aryl Bromides Bearing a Potassium Trifluorobor

- Organic & Biomolecular Chemistry. RSC Publishing.

- Organic Syntheses Procedure.

- Hayashi, T., Takahashi, M., Takaya, Y., & Ogasawara, M. Submitted by Tamio Hayashi, Makoto Takahashi, Yoshiaki Takaya, and Masamichi Ogasawara. Organic Syntheses Procedure.

- Supplementary M

- Lithiation- Boryl

- ChemicalBook. 1-Bromo-3-cyclohexylbenzene synthesis.

- ResearchGate. Hydrogen Atom Transfer Induced Boron Retaining Coupling of Organoboronic Esters and Organolithium Reagents | Request PDF.

- Agilent. (2010). Phenylboronic Acid (PBA)

- ResearchGate. (2016).

- ResearchGate. (2016). Can I remove boronic acid using Work up process?.

- ACS Omega. (2018). Synthesis and Evaluation of Protein–Phenylboronic Acid Conjugates as Lectin Mimetics.

- Reddit. (2017). Trying to remove a boronic acid in a workup. Help!.

- Google Patents.

- 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condens

- MDPI.

- ChemicalBook. 3-Methoxyphenylboronic acid(10365-98-7) 1H NMR spectrum.

- ChemicalBook. Phenylboronic acid(98-80-6) 1H NMR spectrum.

- PrepChem.com.

- Sigma-Aldrich. This compound | 1256358-64-1.

- PubChem. 1-Bromo-3-cyclohexylbenzene | C12H15Br | CID 18398266.

- Synthesis of biologically active boron-containing compounds. (2012). PMC - NIH.

- PubMed.

- Benchchem. A Comparative Guide to the Synthesis of 1-bromo-3-methylcyclohexane.

Sources

- 1. Metal–halogen exchange - Wikipedia [en.wikipedia.org]

- 2. ethz.ch [ethz.ch]

- 3. chemistry.illinois.edu [chemistry.illinois.edu]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. reddit.com [reddit.com]

- 7. rsc.org [rsc.org]

- 8. par.nsf.gov [par.nsf.gov]

- 9. 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to (3-((Cyclohexyloxy)methyl)phenyl)boronic acid: Structural Analysis, Characterization, and Applications

This guide provides a comprehensive technical overview of (3-((Cyclohexyloxy)methyl)phenyl)boronic acid, a versatile building block in modern organic synthesis and medicinal chemistry. Designed for researchers, scientists, and drug development professionals, this document delves into the core aspects of its structural analysis, detailed characterization methodologies, and key applications, with a focus on the causal relationships behind experimental choices and protocols.

Introduction: The Significance of Functionalized Phenylboronic Acids

Phenylboronic acids are a cornerstone of contemporary organic chemistry, most notably for their indispensable role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1][2] Their stability, low toxicity, and functional group tolerance make them highly valuable reagents for the formation of carbon-carbon bonds.[3] The subject of this guide, this compound, belongs to a subclass of functionalized phenylboronic acids that offer additional synthetic handles and opportunities for molecular design. The presence of the cyclohexyloxy-methyl group at the meta-position introduces a lipophilic and sterically defined moiety, influencing the molecule's solubility, conformational properties, and potential interactions in biological systems.

This guide will provide a detailed exploration of this specific molecule, from its fundamental properties to its practical applications. While specific experimental data for this exact compound is not widely available in the public domain, this guide will leverage data from closely related analogs to provide robust and instructive protocols and analyses.

Molecular Structure and Physicochemical Properties

This compound possesses a unique combination of a planar aromatic ring, a flexible ether linkage, and a reactive boronic acid functional group.

| Property | Value | Source |

| CAS Number | 1256358-64-1 | [4] |

| Molecular Formula | C₁₃H₁₉BO₃ | PubChem |

| Molecular Weight | 234.10 g/mol | PubChem |

| Appearance | White to off-white solid (predicted) | General knowledge |

The key structural features that dictate its reactivity and utility are:

-

The Boronic Acid Moiety (-B(OH)₂): This Lewis acidic group is the reactive center for cross-coupling reactions and forms reversible covalent bonds with diols.[1]

-

The Phenyl Ring: Provides a rigid scaffold and participates in π-stacking interactions. The meta-substitution pattern directs the geometry of coupled products.

-

The Cyclohexyloxymethyl Group: This substituent imparts lipophilicity, which can be crucial for solubility in organic solvents and for modulating the pharmacokinetic properties of derivative compounds in drug discovery.[5]

Synthesis of this compound

While a specific, detailed synthesis protocol for this compound is not readily found in peer-reviewed literature, a general and adaptable synthetic route can be proposed based on established methods for preparing substituted phenylboronic acids.[3][6] The most common approach involves the borylation of an organometallic intermediate derived from a corresponding aryl halide.

A plausible synthetic pathway is outlined below:

Caption: Plausible synthetic route to the target compound.

Experimental Protocol (General)

Step 1: Williamson Ether Synthesis of 1-((Cyclohexyloxy)methyl)-3-iodobenzene

-

To a solution of cyclohexanol (1.1 eq.) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.) portion-wise.

-

Allow the mixture to stir at room temperature for 30 minutes.

-

Add a solution of 1-(bromomethyl)-3-iodobenzene (1.0 eq.) in anhydrous THF dropwise.

-

Stir the reaction mixture at room temperature for 12-24 hours, monitoring by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of water.

-

Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Step 2: Borylation to form this compound

-

Dissolve the purified 1-((cyclohexyloxy)methyl)-3-iodobenzene (1.0 eq.) in anhydrous THF under an inert atmosphere and cool to -78 °C.

-

Slowly add n-butyllithium (n-BuLi, 1.1 eq.) dropwise, maintaining the temperature below -70 °C.

-

Stir the mixture at -78 °C for 1 hour.

-

Add triisopropyl borate (B(OiPr)₃, 1.5 eq.) dropwise, again maintaining the low temperature.

-

Allow the reaction to warm to room temperature and stir for an additional 2-4 hours.

-

Quench the reaction by adding an aqueous solution of hydrochloric acid (e.g., 1 M HCl) and stir vigorously for 1 hour.

-

Separate the layers and extract the aqueous layer with an organic solvent.

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

The crude boronic acid can often be purified by recrystallization or by forming a trimeric boroxine anhydride which can be hydrolyzed back to the boronic acid.[7]

Structural Analysis and Characterization

A comprehensive characterization of this compound is essential to confirm its identity and purity. The following spectroscopic techniques are fundamental for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules. For the title compound, ¹H, ¹³C, and ¹¹B NMR are all highly informative.

¹H NMR Spectroscopy

The ¹H NMR spectrum will provide information on the number of different types of protons and their connectivity. Predicted chemical shifts (δ) in ppm relative to tetramethylsilane (TMS) are as follows:

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| B(OH )₂ | 4.0 - 6.0 | Broad singlet | 2H |

| Aromatic CH | 7.2 - 7.8 | Multiplet | 4H |

| -CH ₂-O- | 4.5 - 4.7 | Singlet | 2H |

| -O-CH -(cyclohexyl) | 3.3 - 3.6 | Multiplet | 1H |

| Cyclohexyl CH ₂ | 1.1 - 2.0 | Multiplet | 10H |

Note: The chemical shift of the B(OH)₂ protons can be highly variable and concentration-dependent. These protons will also exchange with D₂O.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will show signals for each unique carbon atom in the molecule.

| Carbon | Predicted Chemical Shift (δ, ppm) |

| Aromatic C -B | 130 - 135 (often broad and sometimes not observed) |

| Aromatic C -H | 125 - 135 |

| Aromatic C -CH₂ | 138 - 142 |

| -C H₂-O- | 70 - 75 |

| -O-C H-(cyclohexyl) | 78 - 82 |

| Cyclohexyl -C H₂- | 23 - 33 |

¹¹B NMR Spectroscopy

¹¹B NMR is particularly useful for characterizing boronic acids. A single, broad resonance is expected for the trigonal planar boron atom.

| Nucleus | Predicted Chemical Shift (δ, ppm) |

| B (OH)₂ | +27 to +33 |

The chemical shift is relative to BF₃·OEt₂. The broadness of the signal is due to the quadrupolar nature of the boron nucleus.[1][8]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. Electrospray ionization (ESI) is a common technique for boronic acids.

| Ion | Predicted m/z |

| [M+H]⁺ | 235.15 |

| [M+Na]⁺ | 257.13 |

| [M-H]⁻ | 233.13 |

High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition. A common observation in the mass spectra of boronic acids is the presence of peaks corresponding to the trimeric anhydride (boroxine).

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in the molecule.

| Functional Group | Characteristic Absorption (cm⁻¹) |

| O-H stretch (boronic acid) | 3200 - 3600 (broad) |

| C-H stretch (aromatic) | 3000 - 3100 |

| C-H stretch (aliphatic) | 2850 - 3000 |

| B-O stretch | 1310 - 1380 |

| C-O stretch (ether) | 1050 - 1150 |

The broad O-H stretch is a key characteristic of boronic acids due to hydrogen bonding.[2]

Caption: A typical workflow for the characterization of the title compound.

Applications in Research and Development

The unique structural features of this compound make it a valuable tool in several areas of chemical research.

Suzuki-Miyaura Cross-Coupling Reactions

As a functionalized phenylboronic acid, its primary application is in Suzuki-Miyaura cross-coupling reactions to form biaryl structures.[9] The cyclohexyloxymethyl group can be carried through the reaction, allowing for the synthesis of complex molecules with tailored properties.

Caption: Schematic of the Suzuki-Miyaura cross-coupling reaction.

This reaction is fundamental in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. The choice of palladium catalyst, ligand, base, and solvent is crucial for achieving high yields and depends on the specific aryl halide used.[9]

Medicinal Chemistry and Drug Discovery

Boronic acids are increasingly being incorporated into drug candidates.[5][10] The boron atom can act as a transition state analog inhibitor of serine proteases, and the boronic acid group can form reversible covalent bonds with biological diols. The cyclohexyloxy-methyl substituent can be used to tune the lipophilicity and steric profile of a potential drug molecule, which can impact its absorption, distribution, metabolism, and excretion (ADME) properties.

Boronic Acid-Based Sensors

The ability of boronic acids to reversibly bind with diols has been extensively exploited in the development of sensors for carbohydrates and other biologically important molecules.[11][12] While the title compound itself may not be fluorescent, it could be incorporated into larger sensor molecules where the binding event at the boronic acid moiety triggers a change in a reporter group.

Handling, Storage, and Stability

Boronic acids are generally stable compounds, but they can undergo dehydration to form trimeric boroxine anhydrides, especially upon heating or under vacuum.[7] This process is usually reversible upon addition of water. For long-term storage, it is recommended to keep this compound in a cool, dry, and well-ventilated place, away from strong oxidizing agents and moisture. Storing under an inert atmosphere can further prolong its shelf life. Some boronic acids are also known to be unstable to protodeboronation under certain conditions.[12][13]

Conclusion

This compound is a valuable and versatile building block with significant potential in organic synthesis and medicinal chemistry. Its unique combination of a reactive boronic acid, a rigid phenyl scaffold, and a lipophilic cyclohexyloxy-methyl group provides chemists with a powerful tool for the construction of complex molecules with tailored properties. A thorough understanding of its synthesis, characterization, and reactivity, as outlined in this guide, is crucial for its effective application in research and development.

References

-

Bull, S. D., Davidson, M. G., van den Elsen, J. M. H., Fossey, J. S., Jenkins, A. T. A., Jiang, Y.-B., Kubo, Y., & James, T. D. (2013). Exploiting the Reversible Covalent Bonding of Boronic Acids: Recognition, Sensing, and Assembly. Accounts of Chemical Research, 46(2), 312–326. [Link]

-

Dowlut, M., & Hall, D. G. (2006). An Improved Class of Chiral Lewis Acids for the Enantioselective Allylboration of Aldehydes. Journal of the American Chemical Society, 128(13), 4226–4227. [Link]

-

Gao, W., Wang, D., & Wang, B. (2010). Building a Sugar-Specific Gene Delivery System with Boronic Acid-Tethered Polyethylenimine. Molecular Pharmaceutics, 7(2), 439–447. [Link]

-

Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of Boron in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359. [Link]

-

Hall, D. G. (Ed.). (2011). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH. [Link]

-

Ishihara, K., Ohara, S., & Yamamoto, H. (2000). 3,4,5-Trifluorophenylboronic Acid as an Extremely Active Amidation Catalyst. Journal of Organic Chemistry, 61(13), 4196–4197. [Link]

-

Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). The Slow-Release Strategy in Suzuki–Miyaura Coupling. Angewandte Chemie International Edition, 53(14), 3624–3638. [Link]

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

-

Pace, V., & Rae, J. P. (2018). The renaissance of boronic acids: from inert additives to powerful reagents in synthesis. Chemical Communications, 54(73), 10196–10207. [Link]

-

Phenylboronic acid. (2024). In Wikipedia. [Link]

-

Das, B. C., Das, S., & Al-Deyab, S. S. (2021). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Molecules, 26(11), 3375. [Link]

-

Chemical Shifts. (n.d.). Retrieved January 16, 2026, from [Link]

-

Valenzuela, S. A., James, R., et al. (2022). 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. The Journal of Organic Chemistry, 87(22), 15070-15079. [Link]

-

Design and Synthesis of Arylboronic Acid Chemosensors for the Fluorescent-Thin Layer Chromatography (f-TLC) Detection of Mycolactone. (2022). Molecules, 27(19), 6529. [Link]

-

A 11B-NMR Method for the In Situ Monitoring of the Formation of Dynamic Covalent Boronate Esters in Dendrimers. (2021). Molecules, 26(16), 4933. [Link]

-

The values for proton and C-13 chemical shifts given below are typical approximate ranges only. (n.d.). Retrieved January 16, 2026, from [Link]

-

Silva, A. M. S., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 25(16), 3643. [Link]

-

Infrared Detection of a Phenylboronic Acid Terminated Alkane Thiol Monolayer on Gold Surfaces. (2004). Langmuir, 20(10), 4153-4160. [Link]

-

Design and discovery of boronic acid drugs. (2020). European Journal of Medicinal Chemistry, 200, 112423. [Link]

-

FT-IR spectrum of 4-vinylphenyl boronic acid (VPBA, top) and CRX-3 (bottom). (n.d.). In ResearchGate. Retrieved January 16, 2026, from [Link]

-

13.4: Chemical Shifts in ¹H NMR Spectroscopy. (2024, October 8). In Chemistry LibreTexts. [Link]

-

Examples and highlights of boron chemistry in drug discovery. (n.d.). In ResearchGate. Retrieved January 16, 2026, from [Link]

-

NMR Spectroscopy :: 13C NMR Chemical Shifts. (n.d.). In Organic Chemistry Data. Retrieved January 16, 2026, from [Link]

-

13 C NMR chemical shifts of fluorinated phenylboronic acids and benzoxaboroles. (n.d.). In ResearchGate. Retrieved January 16, 2026, from [Link]

-

Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. (n.d.). In ResearchGate. Retrieved January 16, 2026, from [Link]

-

PubChem. (n.d.). 3-(Cyclopropylmethoxy)phenylboronic acid. Retrieved January 16, 2026, from [Link]

-

PubChem. (n.d.). 3-(Cyclohexylaminocarbonyl)phenylboronic acid. Retrieved January 16, 2026, from [Link]

-

Quantitation of boronic acids at pg/mL levels of sensitivity. (n.d.). In SCIEX. Retrieved January 16, 2026, from [Link]

-

DFT calculations and experimental FT-IR, FT-Raman, NMR, UV-Vis spectral studies of 3-fluorophenylboronic acid. (2015). Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 136, 1024-1035. [Link]

-

Boronic, Diboronic and Boric Acid Esters of 1,8-Naphthalenediol - Supporting Information. (n.d.). Retrieved January 16, 2026, from [Link]

-

A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. (2009). Journal of the American Chemical Society, 131(19), 6961-6963. [Link]

-

Substituent Effects and pH Profiles for Stability Constants of Arylboronic Acid Diol Esters. (n.d.). In Semantic Scholar. Retrieved January 16, 2026, from [Link]

-

In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. (2022). Accounts of Chemical Research, 55(9), 1279-1293. [Link]

-

Hayashi, T., Takahashi, M., Takaya, Y., & Ogasawara, M. (n.d.). RHODIUM-CATALYZED ASYMMETRIC 1,4-ADDITION OF PHENYLBORONIC ACID TO α,β-UNSATURATED KETONES: (R)-3-PHENYLCYCLOHEXANONE. In Organic Syntheses. Retrieved January 16, 2026, from [Link]

-

Organic Syntheses Procedure. (n.d.). Retrieved January 16, 2026, from [Link]

-

FTIR spectra of (a) 3-phenylboronic acid, (b) BNSCQD. (n.d.). In ResearchGate. Retrieved January 16, 2026, from [Link]

Sources

- 1. chemistry.sdsu.edu [chemistry.sdsu.edu]

- 2. tsapps.nist.gov [tsapps.nist.gov]

- 3. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound | 1256358-64-1 [sigmaaldrich.com]

- 5. Design and discovery of boronic acid drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 3-Methoxyphenylboronic acid synthesis - chemicalbook [chemicalbook.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. par.nsf.gov [par.nsf.gov]

- 9. Substituent effects and pH profiles for stability constants of arylboronic acid diol esters. | Semantic Scholar [semanticscholar.org]

- 10. mdpi.com [mdpi.com]

- 11. rsc.org [rsc.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide on the Reactivity and Stability of (3-((Cyclohexyloxy)methyl)phenyl)boronic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

(3-((Cyclohexyloxy)methyl)phenyl)boronic acid is a valuable building block in modern medicinal chemistry, primarily utilized in palladium-catalyzed cross-coupling reactions to synthesize complex molecular architectures. As with all boronic acids, its utility is intrinsically linked to its stability and reactivity profile. The presence of a bulky cyclohexyloxymethyl substituent introduces specific steric and electronic properties that warrant a detailed investigation. This guide provides a comprehensive overview of the key factors governing the stability of this compound, details its reactivity in the context of Suzuki-Miyaura coupling, and offers robust, field-proven protocols for its systematic evaluation. We delve into the primary degradation pathways—protodeboronation, oxidation, and dehydration—and present validated analytical methodologies for monitoring these changes. This document is intended to serve as a practical resource for scientists working with this and structurally related arylboronic acids, enabling the development of reliable and reproducible synthetic routes and stable formulations.

Introduction: The Role of Substituted Phenylboronic Acids in Drug Discovery

Phenylboronic acids are a cornerstone of contemporary organic synthesis, largely due to their pivotal role in the Suzuki-Miyaura cross-coupling reaction.[1] This reaction facilitates the formation of carbon-carbon bonds, a fundamental transformation in the construction of biaryl and heteroaryl structures prevalent in many active pharmaceutical ingredients (APIs). The compound, this compound (PubChem CID: 53211400), belongs to this critical class of reagents.[2] Its structure, featuring a sterically demanding cyclohexyloxy moiety, makes it an interesting candidate for creating molecules with specific three-dimensional conformations, potentially influencing binding affinity and pharmacokinetic properties.

However, the very nature of the boronic acid functional group—a Lewis acidic boron center attached to an aryl ring—presents inherent stability challenges. Understanding and quantifying these liabilities is not merely an academic exercise; it is a prerequisite for successful process development, scale-up, and the formulation of a stable drug substance.

Fundamental Chemical Properties and Intrinsic Stability

The stability of this compound is governed by the chemistry of the boronic acid group itself, modulated by the electronic and steric effects of its substituents.

-

The Boronic Acid Moiety : Boronic acids are generally crystalline solids that are relatively stable to air and moisture compared to other organometallic reagents. However, they are susceptible to several degradation pathways. The boron atom is electron-deficient and acts as a mild Lewis acid.

-

Protodeboronation : This is often the most significant degradation pathway for arylboronic acids.[3] It involves the cleavage of the carbon-boron bond and its replacement with a hydrogen atom, yielding the corresponding arene (in this case, (cyclohexyloxymethyl)benzene) and boric acid. This reaction is highly dependent on pH, temperature, and the presence of water.[3][4]

-

Oxidation : The C-B bond can be susceptible to oxidative cleavage, particularly in the presence of strong oxidants, leading to the formation of the corresponding phenol.[5][6] This pathway can be initiated by atmospheric oxygen, peroxides, or metal ion contaminants.

-

Dehydration : Like other boronic acids, this compound can undergo intermolecular dehydration, especially upon heating, to form a cyclic trimeric anhydride known as a boroxine.[1][7] This process is typically reversible upon the addition of water.

The bulky cyclohexyloxymethyl group at the meta position is not expected to exert a strong electronic effect on the boronic acid moiety. However, its steric bulk may influence the kinetics of degradation reactions and will certainly play a role in its reactivity in cross-coupling reactions.

In-Depth Analysis of Degradation Pathways

A thorough understanding of degradation mechanisms is essential for developing mitigation strategies during synthesis, purification, and storage.

Protodeboronation: The Primary Stability Concern

Protodeboronation is the hydrolytic cleavage of the C–B bond. The rate of this reaction is highly pH-dependent. Mechanistic studies on various arylboronic acids have shown that both acid-catalyzed and base-catalyzed pathways exist.[3][4] For many arylboronic acids, the rate of decomposition is often highest at a pH near the pKa of the boronic acid, where both the neutral boronic acid and the anionic boronate species are present in significant concentrations.[4]

Diagram: Key Degradation Pathways

Caption: Major degradation routes for the title compound.

Oxidative Degradation

Oxidative degradation typically yields 3-((cyclohexyloxy)methyl)phenol. This process can be accelerated by residual peroxides from solvents (e.g., THF, ethers) or by trace metal catalysis. While often less prevalent than protodeboronation under typical storage conditions, it becomes a significant concern during forced degradation studies involving oxidative stress. Studies on peptide boronic acids have shown that oxidative cleavage can be a primary initial degradation step.[6]

Thermal-Induced Dehydration to Boroxines

Heating solid boronic acids or their solutions in aprotic solvents can drive the equilibrium towards the formation of the corresponding trimeric boroxine.[7] While this is a chemical transformation, it is often reversible. However, the formation of boroxine alters the physical properties and reactivity of the material. In the context of a Suzuki-Miyaura reaction, the boroxine is often competent to participate, but its formation can complicate stoichiometry and kinetics.

Reactivity Profile: The Suzuki-Miyaura Coupling

The primary application of this compound is in Suzuki-Miyaura cross-coupling. The presence of the meta-substituent, while not directly flanking the C-B bond, still introduces steric hindrance that can influence the reaction.

Successful coupling of sterically hindered boronic acids often requires careful optimization of the catalyst system (ligand and palladium precursor) and the base.[8][9][10][11][12] The choice of a bulky, electron-rich phosphine ligand is often critical to facilitate the transmetalation and reductive elimination steps of the catalytic cycle with sterically demanding substrates.

Diagram: Generalized Suzuki-Miyaura Catalytic Cycle

Caption: Key steps in the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocols for Stability and Reactivity Assessment

To ensure scientific integrity, every protocol described is designed as a self-validating system. The causality behind experimental choices is explained to provide field-proven insights.

Forced Degradation Studies Protocol

Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of the molecule, as recommended by ICH guidelines (Q1A).[13] These studies are critical for developing stability-indicating analytical methods.

Objective: To identify the degradation pathways and products of this compound under various stress conditions. A target degradation of 5-20% is generally considered appropriate.[13]

Table 1: Forced Degradation Experimental Conditions

| Stress Condition | Reagent/Condition | Temperature | Duration | Rationale |

| Acid Hydrolysis | 0.1 M HCl in 1:1 ACN/H₂O | 60 °C | 24-72 hours | To assess stability to acidic environments, which can promote protodeboronation.[14][15] |

| Base Hydrolysis | 0.1 M NaOH in 1:1 ACN/H₂O | 60 °C | 8-24 hours | To assess stability to basic conditions, often relevant for Suzuki coupling and which can accelerate protodeboronation.[14][15] |

| Oxidation | 3% H₂O₂ in 1:1 ACN/H₂O | Room Temp | 24 hours | To induce oxidative degradation, a known pathway for boronic acids.[15] |

| Thermal | Solid sample in oven | 80 °C (dry heat) | 7 days | To evaluate solid-state thermal stability and potential for dehydration to boroxine.[14] |

| Photolytic | Solid & Solution (in Quartz) | ICH Q1B conditions | NLT 1.2 million lux hours | To determine sensitivity to light, which can induce photo-oxidative or other degradation pathways.[14] |

Step-by-Step Methodology:

-

Stock Solution Preparation: Prepare a stock solution of the boronic acid in acetonitrile (ACN) at a concentration of 1 mg/mL.

-

Stress Sample Preparation:

-

For hydrolytic and oxidative studies, mix 1 mL of the stock solution with 1 mL of the respective stress reagent in a sealed vial.

-

For thermal studies, place ~10 mg of solid material in a vial.

-

For photolytic studies, expose both solid material and a solution (e.g., in ACN/water) as per ICH Q1B guidelines.

-

-

Control Samples: Prepare control samples stored at 5 °C (for solutions) or room temperature in the dark (for solid) for each condition.

-

Time Point Sampling: Withdraw aliquots at specified intervals (e.g., 2, 8, 24, 48 hours). For hydrolytic samples, neutralize the aliquot with an equimolar amount of base/acid before dilution.

-

Analysis: Dilute all samples to a final concentration of ~0.1 mg/mL with mobile phase and analyze immediately using a validated stability-indicating HPLC method (see Protocol 5.2).

Stability-Indicating HPLC Method

The analysis of boronic acids by reversed-phase HPLC can be challenging due to their potential for on-column degradation.[16][17] The following protocol is designed to minimize this risk.

Instrumentation and Columns:

-

System: HPLC or UPLC with PDA/UV detector.

-

Column: A modern, end-capped C18 column with low silanol activity is crucial (e.g., Waters XTerra MS C18, Agilent Zorbax Eclipse XDB C18).[17]

-

Rationale: Free silanol groups on the silica support can catalyze the hydrolysis (protodeboronation) of the boronic acid on the column, leading to inaccurate quantification and peak tailing.[16][17]

Chromatographic Conditions:

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: Acetonitrile (ACN)

-

Gradient: A typical starting point is a linear gradient from 10% B to 90% B over 15 minutes.

-

Flow Rate: 1.0 mL/min (for a 4.6 mm ID column)

-

Column Temperature: 30 °C

-

Injection Volume: 5 µL

-

Detection: 220 nm

-

Sample Diluent: Acetonitrile or another aprotic solvent.[16][18] Using an aprotic diluent minimizes hydrolysis of the sample in the vial before injection.

Method Validation: The method's stability-indicating nature must be confirmed by analyzing the forced degradation samples. The method should demonstrate specificity, separating the parent peak from all major degradation products and process impurities with adequate resolution (Rs > 1.5). Peak purity analysis using a PDA detector is essential to confirm the absence of co-eluting impurities.[14]

Protocol for Assessing Reactivity in a Model Suzuki-Miyaura Coupling

Objective: To establish a baseline reactivity profile and yield for this compound under standard conditions.

Reaction Scheme: this compound + 4-Bromoanisole → 4-Methoxy-3'-((cyclohexyloxy)methyl)-1,1'-biphenyl

Reagents and Materials:

-

This compound (1.2 equiv)

-

4-Bromoanisole (1.0 equiv)

-

Pd(PPh₃)₄ (2 mol%)

-

2 M Aqueous Na₂CO₃ solution (3.0 equiv)

-

Toluene/Ethanol (3:1 mixture)

-

Internal Standard (e.g., dodecane)

Step-by-Step Methodology:

-

To a reaction vial equipped with a stir bar, add 4-bromoanisole, this compound, and the internal standard.

-

Add the solvent mixture (Toluene/Ethanol).

-

Degas the solution by bubbling with nitrogen or argon for 15 minutes.

-

Add the Pd(PPh₃)₄ catalyst and the Na₂CO₃ solution.

-

Seal the vial and heat the reaction mixture to 90 °C with vigorous stirring.

-

Monitor the reaction progress by taking aliquots at 1, 4, and 12 hours. Quench the aliquot with water, extract with ethyl acetate, and analyze by GC-MS or HPLC to determine the conversion of the starting material and the yield of the product relative to the internal standard.

Data Interpretation and Reporting

All quantitative data should be summarized for clear comparison.

Table 2: Example Forced Degradation Data Summary

| Stress Condition | Time (hr) | Parent Peak Area (%) | Major Degradant 1 (%) | Major Degradant 2 (%) | Total Degradation (%) |

| Control | 48 | 99.8 | <0.05 | <0.05 | 0.2 |

| 0.1 M HCl, 60°C | 48 | 85.2 | 13.5 (Protodeboronation) | 0.8 | 14.8 |

| 0.1 M NaOH, 60°C | 24 | 81.5 | 17.1 (Protodeboronation) | 1.1 | 18.5 |

| 3% H₂O₂, RT | 24 | 92.3 | 1.1 (Protodeboronation) | 5.9 (Oxidation) | 7.7 |

Note: Degradant identity is proposed based on known pathways and should be confirmed by LC-MS or other spectroscopic techniques.

Conclusion and Recommendations

This compound is a valuable synthetic intermediate whose stability is primarily challenged by protodeboronation , especially under aqueous acidic and basic conditions. Oxidative degradation is a secondary but important pathway to consider. The compound is expected to exhibit moderate reactivity in Suzuki-Miyaura couplings, likely requiring optimized conditions due to steric hindrance.

Handling and Storage Recommendations:

-

Storage: Store in a tightly sealed container under an inert atmosphere (nitrogen or argon) at refrigerated temperatures (2-8 °C) to minimize thermal degradation and hydrolysis from atmospheric moisture.

-

Handling: When weighing and handling, minimize exposure to air and moisture. Use aprotic solvents for preparing stock solutions for analysis or reactions whenever possible.

-

Reaction Setup: For Suzuki-Miyaura reactions, ensure all reagents and solvents are appropriately degassed to prevent oxidative side reactions that can deactivate the catalyst and degrade the boronic acid.

By applying the principles and protocols outlined in this guide, researchers can effectively manage the stability and reactivity of this compound, leading to more robust, reproducible, and scalable chemical processes in drug discovery and development.

References

-

Negrete-Raymond, A., et al. (2003). Catabolism of Arylboronic Acids by Arthrobacter nicotinovorans Strain PBA. Applied and Environmental Microbiology. Available at: [Link]

-

ResearchGate. (n.d.). Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. ResearchGate. Available at: [Link]

-

Martínez-Aguirre, M. A., et al. (2013). Substituent effects and pH profiles for stability constants of arylboronic acid diol esters. Journal of Organic Chemistry. Available at: [Link]

-

Royal Society of Chemistry. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. Royal Society of Chemistry. Available at: [Link]

-

PubMed. (2015). Efficient synthesis of sterically hindered arenes bearing acyclic secondary alkyl groups by Suzuki-Miyaura cross-couplings. PubMed. Available at: [Link]

-

ResearchGate. (2017). Suzuki–Miyaura Coupling of Sterically Hindered Aryl Carbonates. ResearchGate. Available at: [Link]

-

Royal Society of Chemistry. (n.d.). Carbonylative Suzuki–Miyaura couplings of sterically hindered aryl halides: synthesis of 2-aroylbenzoate derivatives. Organic & Biomolecular Chemistry. Available at: [Link]

-

González, J. E., et al. (2003). Catabolism of Arylboronic Acids by Arthrobacter nicotinovorans Strain PBA. Applied and Environmental Microbiology. Available at: [Link]

-

ACS Publications. (2013). Substituent Effects and pH Profiles for Stability Constants of Arylboronic Acid Diol Esters. The Journal of Organic Chemistry. Available at: [Link]

-

ResearchGate. (n.d.). Mechanistic studies. a) Structural stability assessment of aryl boronic.... ResearchGate. Available at: [Link]

-

Riley, C. M., et al. (n.d.). Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2). Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]

-

ACS Publications. (2022). Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki–Miyaura Coupling Conditions. Organic Letters. Available at: [Link]

-

ACS Publications. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research. Available at: [Link]

-

PubMed. (2012). Development and validation of non-aqueous capillary electrophoresis methods to analyze boronic esters and acids. PubMed. Available at: [Link]

-

PubMed. (2012). Strategies for the analysis of highly reactive pinacolboronate esters. PubMed. Available at: [Link]

-

ResearchGate. (2011). Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase HPLC. ResearchGate. Available at: [Link]

-

ResearchGate. (n.d.). Scheme 1 Dehydration of phenylboronic acid with the formation of boroxine. ResearchGate. Available at: [Link]

-

Waters. (n.d.). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. Waters. Available at: [Link]

-

LGC. (n.d.). A practical guide to forced degradation and stability studies for drug substances. LGC. Available at: [Link]

-

Pharmaceutical Information. (2023). SOP for Forced Degradation Study. Pharmaceutical Information. Available at: [Link]

-

MedCrave. (2016). Forced Degradation Studies. MedCrave. Available at: [Link]

-

ResolveMass. (n.d.). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. ResolveMass. Available at: [Link]

-

BioProcess International. (n.d.). Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. Available at: [Link]

-

PubChem. (n.d.). This compound. PubChem. Available at: [Link]

-

LJMU Research Online. (n.d.). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH−Rate Profiles, Autocatalysis. LJMU Research Online. Available at: [Link]

Sources

- 1. Phenylboronic acid:Synthesis,reactions_Chemicalbook [chemicalbook.com]

- 2. This compound | C13H19BO3 | CID 53211400 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]

- 5. Catabolism of Arylboronic Acids by Arthrobacter nicotinovorans Strain PBA - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. pubs.rsc.org [pubs.rsc.org]

- 10. Efficient synthesis of sterically hindered arenes bearing acyclic secondary alkyl groups by Suzuki-Miyaura cross-couplings - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Carbonylative Suzuki–Miyaura couplings of sterically hindered aryl halides: synthesis of 2-aroylbenzoate derivatives - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 13. resolvemass.ca [resolvemass.ca]

- 14. onyxipca.com [onyxipca.com]

- 15. SOP for Forced Degradation Study [m-pharmainfo.com]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. researchgate.net [researchgate.net]

- 18. Strategies for the analysis of highly reactive pinacolboronate esters - PubMed [pubmed.ncbi.nlm.nih.gov]

Synthesis of Novel Cyclohexyloxy-Containing Organic Compounds: A Guide to Strategy and Execution

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword: The Strategic Value of the Cyclohexyloxy Moiety

In the landscape of modern drug discovery, the deliberate and strategic incorporation of specific structural motifs is paramount to tuning the pharmacokinetic and pharmacodynamic profiles of new chemical entities (NCEs). Among these, the cyclohexyloxy group stands out as a versatile and valuable scaffold. Functioning as a rigid, three-dimensional bioisostere for a phenyl group or a constrained version of a flexible alkyl chain, the cyclohexyl fragment can enhance hydrophobic binding, improve metabolic stability, and optimize ligand-receptor interactions by introducing a specific conformational bias.[1] Its presence in marketed drugs and late-stage clinical candidates underscores its importance in medicinal chemistry.[2][3]

This guide, intended for practicing researchers and drug development professionals, moves beyond a simple recitation of reactions. As a Senior Application Scientist, my objective is to provide a framework for strategic thinking in the synthesis of cyclohexyloxy-containing compounds. We will delve into the core synthetic methodologies, not just as procedures, but as tools in a problem-solving arsenal. The causality behind experimental choices—why one base is superior to another in a given context, when to favor a stereoinvertive protocol, and how to navigate the complexities of C(sp²)-O bond formation—will be the central theme. Every protocol is presented as a self-validating system, grounded in established principles and supported by authoritative literature.

Chapter 1: Foundational Strategies for C(sp³)-O Bond Formation

The most direct path to installing a cyclohexyloxy group involves the formation of an ether linkage between a cyclohexanol precursor and an appropriate electrophile, or vice-versa. The choice of method is dictated by factors such as substrate availability, steric hindrance, and, critically, the desired stereochemical outcome.

The Williamson Ether Synthesis: A Classic Workhorse

The Williamson ether synthesis is a robust and widely employed method for constructing ethers via an SN2 reaction between an alkoxide and a primary alkyl halide or sulfonate.[4][5][6][7] Its enduring utility lies in its simplicity and cost-effectiveness.

Mechanistic Causality: The reaction proceeds via a backside attack of the nucleophilic cyclohexyloxide on the electrophilic carbon of the alkylating agent.[4][5] This SN2 mechanism has critical implications for experimental design:

-

The Electrophile: Must be sterically unhindered. The reaction is most efficient with methyl or primary halides/sulfonates. Secondary electrophiles are sluggish and prone to elimination (E2) side reactions, while tertiary electrophiles are completely unreactive towards substitution.

-

The Base: A strong, non-nucleophilic base is required to fully deprotonate the cyclohexanol, generating the reactive cyclohexyloxide nucleophile. Sodium hydride (NaH) is a common and effective choice as it irreversibly deprotonates the alcohol, driving the reaction forward, with the only byproduct being benign hydrogen gas.

-

The Solvent: A polar aprotic solvent, such as tetrahydrofuran (THF) or dimethylformamide (DMF), is ideal. These solvents effectively solvate the counter-ion (e.g., Na⁺) without solvating the nucleophile, thereby enhancing its reactivity.

Caption: General workflow for the Williamson ether synthesis.

Experimental Protocol: Synthesis of Cyclohexyloxymethylbenzene

-

Preparation: To a flame-dried 100 mL round-bottom flask under a nitrogen atmosphere, add cyclohexanol (5.0 g, 50 mmol, 1.0 eq) and 40 mL of anhydrous THF.

-

Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (60% dispersion in mineral oil, 2.4 g, 60 mmol, 1.2 eq) portion-wise over 15 minutes. Causality Insight: Adding NaH slowly to a cooled solution safely manages the exothermic reaction and hydrogen gas evolution.

-

Activation: Allow the mixture to warm to room temperature and stir for 30 minutes. The cessation of gas evolution indicates the complete formation of the sodium cyclohexyloxide.

-

Alkylation: Add benzyl bromide (8.55 g, 50 mmol, 1.0 eq) dropwise via syringe.

-

Reaction: Heat the mixture to reflux (approx. 66 °C) and monitor the reaction by Thin Layer Chromatography (TLC) until the cyclohexanol starting material is consumed (typically 4-6 hours).

-

Work-up: Cool the reaction to room temperature and cautiously quench by the slow addition of 10 mL of water. Transfer the mixture to a separatory funnel, add 50 mL of diethyl ether, and wash sequentially with water (2 x 30 mL) and brine (1 x 30 mL).

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude oil by flash column chromatography on silica gel (eluting with 5% ethyl acetate in hexanes) to yield the pure product.

The Mitsunobu Reaction: Mastering Stereochemical Inversion

When the synthesis requires the inversion of a stereocenter at the alcohol carbon, the Mitsunobu reaction is the preeminent method.[8][9][10] This powerful reaction facilitates the condensation of a primary or secondary alcohol with a suitable nucleophile (often with a pKa < 15) under mild, redox-neutral conditions, proceeding with a clean inversion of stereochemistry.[11]

Mechanistic Causality: The reaction is initiated by the nucleophilic attack of a phosphine (typically triphenylphosphine, PPh₃) on an azodicarboxylate (e.g., diethyl azodicarboxylate, DEAD, or diisopropyl azodicarboxylate, DIAD), forming a highly reactive betaine intermediate.[11] This species then deprotonates the nucleophile. The alcohol subsequently attacks the activated phosphorus atom, forming an alkoxyphosphonium salt. This critical intermediate converts the hydroxyl group into an excellent leaving group. The final step is an SN2 displacement of the triphenylphosphine oxide by the conjugate base of the nucleophile, resulting in the desired product with inverted stereochemistry.

Caption: Conceptual workflow of the Mitsunobu reaction.

Experimental Protocol: Stereoinvertive Synthesis of (S)-Cyclohexyl 4-Nitrobenzoate from (R)-Cyclohexan-1-ol

-

Setup: In a 250 mL three-necked, round-bottomed flask equipped with a stirring bar and nitrogen inlet, dissolve (R)-cyclohexan-1-ol (1.92 g, 19.2 mmol, 1.0 eq), 4-nitrobenzoic acid (5.0 g, 30 mmol, 1.55 eq), and triphenylphosphine (7.66 g, 29.2 mmol, 1.52 eq) in 150 mL of anhydrous tetrahydrofuran (THF).[12]

-

Addition of DEAD: Cool the flask in an ice bath. Add diethyl azodicarboxylate (DEAD) (5.08 g, 29.2 mmol, 1.52 eq) dropwise, ensuring the internal temperature remains below 10 °C. Causality Insight: The reaction is exothermic; slow addition of DEAD is crucial for safety and to prevent side reactions.

-

Reaction: After the addition is complete, remove the ice bath and allow the solution to stir at room temperature overnight (approx. 14 hours).

-

Work-up: Concentrate the reaction mixture under reduced pressure. Dilute the residue with 150 mL of diethyl ether and wash with saturated aqueous sodium bicarbonate solution (2 x 100 mL) to remove excess 4-nitrobenzoic acid. Wash with brine (1 x 100 mL).

-

Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate. The crude product will contain triphenylphosphine oxide and the reduced DEAD byproduct. Purify by flash column chromatography (eluting with a gradient of 5% to 15% ethyl acetate in hexanes) to isolate the pure inverted ester product. Trustworthiness Note: The separation of the product from the phosphine oxide byproduct is often the most challenging step in purifying Mitsunobu reaction products.

Chapter 2: Advanced Strategies for Aryl Cyclohexyloxy Ether Synthesis

The formation of an ether linkage between a cyclohexyloxy moiety and an aromatic ring (a C(sp²)-O bond) requires different strategies, as aryl halides are unreactive under standard SN2 conditions. Metal-catalyzed cross-coupling reactions are the methods of choice here.

Ullmann Condensation: The Classic Approach

The Ullmann condensation is a long-established method for forming diaryl ethers by reacting an aryl halide with a phenol in the presence of a copper catalyst at high temperatures.[13][14] While effective, traditional Ullmann conditions are often harsh (temperatures >150 °C, polar aprotic solvents like DMF or pyridine), limiting its functional group tolerance.

Modern Improvements: The past two decades have seen significant improvements, primarily through the use of ligands (e.g., phenanthroline, diamines) that stabilize the copper catalyst, allowing the reaction to proceed under milder conditions and with a broader substrate scope.[15][16]

Causality Insight: The reaction mechanism is thought to involve the formation of a copper(I) cyclohexyloxide intermediate. Oxidative addition of the aryl halide to this species, followed by reductive elimination, yields the desired aryl cyclohexyloxy ether and regenerates the copper(I) catalyst.[17]

Palladium-Catalyzed Buchwald-Hartwig C-O Coupling

A more modern and often milder alternative to the Ullmann reaction is the palladium-catalyzed Buchwald-Hartwig amination, adapted for C-O bond formation. This method couples alcohols with aryl halides or triflates and generally offers higher yields, better functional group tolerance, and milder reaction conditions.[18][19]

Mechanistic Causality: The reaction proceeds via a catalytic cycle involving:

-

Oxidative Addition: A Pd(0) complex reacts with the aryl halide to form a Pd(II) species.

-

Ligand Exchange: The cyclohexyloxide displaces a halide on the palladium center.

-

Reductive Elimination: The aryl group and the cyclohexyloxy group couple, forming the product and regenerating the Pd(0) catalyst.

The choice of ligand (typically a bulky, electron-rich phosphine) is critical for promoting the reductive elimination step, which is often rate-limiting for C-O bond formation.

Sources

- 1. img01.pharmablock.com [img01.pharmablock.com]

- 2. Janus All‐Cis 2,3,4,5,6‐Pentafluorocyclohexyl Building Blocks Applied to Medicinal Chemistry and Bioactives Discovery Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemica.com [medchemica.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. francis-press.com [francis-press.com]

- 7. Williamson ether synthesis | TCI EUROPE N.V. [tcichemicals.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. Mitsunobu reaction: assembling C–N bonds in chiral traditional Chinese medicine - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08573F [pubs.rsc.org]

- 11. Mitsunobu Reaction - Chemistry Steps [chemistrysteps.com]

- 12. Organic Syntheses Procedure [orgsyn.org]

- 13. researchgate.net [researchgate.net]

- 14. Chemicals [chemicals.thermofisher.cn]

- 15. mdpi.com [mdpi.com]

- 16. arkat-usa.org [arkat-usa.org]

- 17. Mechanism of the Ullmann Biaryl Ether Synthesis Catalyzed by Complexes of Anionic Ligands: Evidence for the Reaction of Iodoarenes with Ligated Anionic CuI Intermediates - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Palladium-catalyzed synthesis of 4-cyclohexylmorpholines from reductive coupling of aryl ethers and lignin model compounds with morpholines - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 19. pubs.acs.org [pubs.acs.org]

An In-Depth Technical Guide to the Spectroscopic Characterization of (3-((Cyclohexyloxy)methyl)phenyl)boronic acid

This technical guide provides a comprehensive overview of the spectroscopic characterization of (3-((Cyclohexyloxy)methyl)phenyl)boronic acid, a versatile building block in medicinal chemistry and materials science.[1] As a Senior Application Scientist, this document is structured to not only present data but to also provide the underlying scientific rationale for the experimental choices and interpretation of the results. This guide is intended for researchers, scientists, and drug development professionals who require a deep understanding of the structural elucidation of boronic acid derivatives.

Introduction to this compound

This compound belongs to the extensive family of organoboron compounds, which are pivotal in modern organic synthesis, most notably in Suzuki-Miyaura cross-coupling reactions.[2] The unique chemical properties of boronic acids, particularly their Lewis acidity and ability to form reversible covalent complexes with diols, make them valuable in the design of sensors and therapeutics.[3][4][5] The title compound, with its cyclohexyloxy moiety, offers interesting possibilities for modulating solubility, lipophilicity, and steric hindrance in target molecules.

Molecular Structure and Key Features

A fundamental understanding of the molecular structure is crucial for interpreting spectroscopic data. The structure of this compound is presented below.

Figure 1: Chemical structure of this compound.

Synthesis and Purification

Proposed Synthetic Workflow

The synthesis would likely involve a multi-step process, starting from a suitable commercially available precursor. A logical approach would be the Miyaura borylation of an appropriate aryl halide.

Figure 2: Proposed synthetic workflow.

Experimental Protocol: A Representative Miyaura Borylation

-

Reaction Setup: To a dry, inert-atmosphere flask, add the aryl bromide (1.0 eq), bis(pinacolato)diboron (1.1 eq), potassium acetate (3.0 eq), and a palladium catalyst such as Pd(dppf)Cl₂ (0.03 eq).

-

Solvent Addition: Add a suitable anhydrous solvent, such as dioxane or toluene.

-

Reaction Execution: Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) at 80-100 °C for several hours, monitoring the reaction progress by TLC or GC-MS.

-

Workup: After cooling, the reaction mixture is typically filtered, and the solvent is removed under reduced pressure. The resulting crude boronate ester is then subjected to aqueous workup and extraction.

-

Hydrolysis: The isolated boronate ester is hydrolyzed to the boronic acid using an aqueous acid or base, followed by extraction and purification.

-

Purification: Purification is typically achieved by recrystallization or column chromatography on silica gel.

Spectroscopic Characterization

A combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) is essential for the unambiguous structural confirmation of the target molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, ¹H, ¹³C, and ¹¹B NMR spectra would be acquired.

¹H NMR Spectroscopy

The ¹H NMR spectrum will provide information on the number and connectivity of protons in the molecule. The expected chemical shifts (δ) and multiplicities are summarized in the table below. These predictions are based on known values for similar structural motifs.

| Protons | Expected Chemical Shift (ppm) | Multiplicity | Integration |

| B(OH)₂ | 8.0 - 8.2 | Broad singlet | 2H |

| Aromatic (H-2, H-4, H-5, H-6) | 7.2 - 7.8 | Multiplet | 4H |

| -CH₂-O- | 4.5 - 4.7 | Singlet | 2H |

| -O-CH- (cyclohexyl) | 3.3 - 3.5 | Multiplet | 1H |

| Cyclohexyl (-CH₂-) | 1.1 - 2.0 | Multiplet | 10H |

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will reveal the number of unique carbon environments. A notable feature in the ¹³C NMR of boronic acids is that the carbon atom directly attached to the boron atom often shows a broad signal or is not observed due to quadrupolar relaxation of the boron nucleus.[7]

| Carbons | Expected Chemical Shift (ppm) |

| Aromatic (C-B) | 130 - 135 (often broad or unobserved) |

| Aromatic (other) | 125 - 140 |

| -CH₂-O- | 70 - 75 |

| -O-CH- (cyclohexyl) | 78 - 82 |

| Cyclohexyl (-CH₂-) | 23 - 35 |

¹¹B NMR Spectroscopy

¹¹B NMR is a highly informative technique for studying boronic acids.[8][9][10] The chemical shift of the boron atom is sensitive to its hybridization state (sp² in the trigonal planar boronic acid vs. sp³ in a tetrahedral boronate ester).[9] For this compound, a single resonance is expected in the range of δ 28-32 ppm in a non-coordinating solvent, characteristic of a trigonal sp²-hybridized boron atom.[11]

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The key vibrational frequencies for this compound are predicted below.

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| O-H stretch (boronic acid) | 3200 - 3600 | Strong, broad |

| C-H stretch (aromatic) | 3000 - 3100 | Medium |

| C-H stretch (aliphatic) | 2850 - 2950 | Strong |

| C=C stretch (aromatic) | 1550 - 1610 | Medium to strong |

| B-O stretch | 1330 - 1380 | Strong |

| C-O stretch (ether) | 1050 - 1150 | Strong |

The broad O-H stretching band is a characteristic feature of boronic acids and is often indicative of hydrogen bonding.[12] The strong B-O stretching absorption is also a key diagnostic peak.[13][14]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound (Molecular Formula: C₁₂H₁₇BO₃), the expected monoisotopic mass is approximately 220.13 g/mol .

Expected Fragmentation Patterns

In an electron ionization (EI) mass spectrum, common fragmentation pathways for phenylboronic acids involve the loss of water and other neutral fragments. For this molecule, key fragments might include:

-

[M]+• : The molecular ion peak.

-

[M - H₂O]+• : Loss of a water molecule.

-

[M - B(OH)₂]+ : Loss of the boronic acid group.

-

[C₇H₇O]+ : Tropylium-like ion from the benzyl ether moiety.

-

[C₆H₁₁]+ : Cyclohexyl cation.

High-resolution mass spectrometry (HRMS) would be employed to confirm the elemental composition of the molecular ion and key fragments, providing definitive evidence for the structure.[11] Electrospray ionization (ESI) is also a suitable technique, particularly for forming adducts (e.g., [M+Na]⁺) or observing the deprotonated molecule ([M-H]⁻) in negative ion mode.[15][16]

Conclusion

The structural elucidation of this compound requires a multi-pronged analytical approach. By combining the detailed information from ¹H, ¹³C, and ¹¹B NMR, IR, and MS, a complete and unambiguous characterization of this valuable synthetic building block can be achieved. The predictive data and methodologies outlined in this guide provide a robust framework for researchers undertaking the synthesis and characterization of this and related boronic acid derivatives.

References

-

Valenzuela, S. A., et al. (2022). 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. The Journal of Organic Chemistry, 87(22), 15071-15076. [Link][8][9]

-

PubMed. (2022). 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations. [Link][10]

-

Faniran, J. A., & Shurvell, H. F. (1968). Infrared spectra of phenylboronic acid (normal and deuterated) and diphenyl phenylboronate. Canadian Journal of Chemistry, 46(12), 2089-2095. [Link][12]

-

Semantic Scholar. Exploring Boronic Acid Derivative through their Photophysical Properties, Quantum Chemical Computations and Molecular Docking. [Link][3]

-

National Institutes of Health. (2020). Spectroscopic and Photophysical Characterization of Fluorescent Chemosensors for Monosaccharides Based on N-Phenylboronic Acid Derivatives of 1,8-Naphthalimide. [Link][4]

-

bioRxiv. (2023). Computational characterization of the interactions between novel Boronic Acid derivatives with urokinase-type plasminogen activator. [Link][17]

-

The Royal Society of Chemistry. Supplementary Material. [Link][7]

-

Wiley-VCH. (2005). 1 Structure, Properties, and Preparation Of Boronic Acid Derivatives. Overview of Their Reactions and Applications. [Link][18]

-

MDPI. (2020). Recent Advances in the Synthesis of Borinic Acid Derivatives. [Link][19]

-

PharmiWeb.com. (2025). A Comprehensive Overview of Boronic Acids & Derivatives. [Link][5]

-

Organic Syntheses. (2002). RHODIUM-CATALYZED ASYMMETRIC 1,4-ADDITION OF PHENYLBORONIC ACID TO CYCLOHEXENONE: (R)-3-PHENYLCYCLOHEXANONE. [Link]

-

PubMed Central. (2021). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. [Link][6]

-

ACS Publications. (2004). Infrared Detection of a Phenylboronic Acid Terminated Alkane Thiol Monolayer on Gold Surfaces. [Link][13]

-

ACS Publications. (2021). In-source Microdroplet Derivatization using Coaxial Contained-Electrospray Mass Spectrometry for Enhanced Sensitivity in Saccharide Analysis. [Link]

-

ResearchGate. (2018). FT-IR spectrum of 4-vinylphenyl boronic acid (VPBA, top) and CRX-3 (bottom). [Link][14]

-

MDPI. (2019). The Role of Electron Transfer in the Fragmentation of Phenyl and Cyclohexyl Boronic Acids. [Link]

-

PubChem. Phenylboronic acid. [Link]

-

MDPI. (2021). Design and Synthesis of Arylboronic Acid Chemosensors for the Fluorescent-Thin Layer Chromatography (f-TLC) Detection of Mycolactone. [Link][11]

-

ResearchGate. (2022). Spectroscopic analysis (FT-IR/FT-Raman), electronic (UV–visible), NMR and docking on 4-methoxyphenylboronic acid (4MPBA) by DFT calculation. [Link]

-

Scirp.org. (2021). A High Sensitive LC-MS/MS Method for the Simultaneous Determination of Potential Genotoxic Impurities Carboxy Phenyl Boronic Acid and Methyl Phenyl Boronic Acid in Lumacaftor. [Link][15]

-

PubMed. (2015). DFT calculations and experimental FT-IR, FT-Raman, NMR, UV-Vis spectral studies of 3-fluorophenylboronic acid. [Link]

-

ResearchGate. (2021). A High Sensitive LC-MS/MS Method for the Simultaneous Determination of Potential Genotoxic Impurities Carboxy Phenyl Boronic Acid and Methyl Phenyl Boronic Acid in Lumacaftor. [Link][16]

Sources

- 1. [3-(Cyclohexyloxy)phenyl]boronic acid | CymitQuimica [cymitquimica.com]

- 2. Phenylboronic acid:Synthesis,reactions_Chemicalbook [chemicalbook.com]

- 3. Exploring Boronic Acid Derivative through their Photophysical Properties, Quantum Chemical Computations and Molecular Docking | Semantic Scholar [semanticscholar.org]

- 4. Spectroscopic and Photophysical Characterization of Fluorescent Chemosensors for Monosaccharides Based on N-Phenylboronic Acid Derivatives of 1,8-Naphthalimide - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pharmiweb.com [pharmiweb.com]

- 6. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. rsc.org [rsc.org]

- 8. par.nsf.gov [par.nsf.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. cdnsciencepub.com [cdnsciencepub.com]

- 13. tsapps.nist.gov [tsapps.nist.gov]

- 14. researchgate.net [researchgate.net]

- 15. A High Sensitive LC-MS/MS Method for the Simultaneous Determination of Potential Genotoxic Impurities Carboxy Phenyl Boronic Acid and Methyl Phenyl Boronic Acid in Lumacaftor [scirp.org]

- 16. researchgate.net [researchgate.net]

- 17. biorxiv.org [biorxiv.org]

- 18. application.wiley-vch.de [application.wiley-vch.de]

- 19. mdpi.com [mdpi.com]

The Versatile Toolkit: A Technical Guide to the Research Applications of Functionalized Phenylboronic Acids

Introduction: The Unique Chemistry of Phenylboronic Acid

Phenylboronic acids (PBAs) and their derivatives have emerged from the realm of synthetic organic chemistry to become a cornerstone of various biomedical and biotechnological research fields.[1] Their utility stems from a unique and fundamental chemical property: the ability of the boronic acid moiety—B(OH)₂—to form reversible covalent bonds with 1,2- and 1,3-diols.[2] This interaction, which is sensitive to pH, allows for the design of intelligent materials and probes that can respond to specific biological cues.[3] The boron atom in PBA is a mild Lewis acid, existing in equilibrium between a neutral, trigonal planar sp² hybridized state and an anionic, tetrahedral sp³ hybridized state. The latter form is favored at higher pH and is the active state for diol binding.[4] This dynamic equilibrium is the linchpin for the diverse applications explored in this guide, from continuous glucose monitoring to targeted drug delivery and bioconjugation.

This guide provides an in-depth exploration of the core applications of functionalized PBAs, offering not only the theoretical underpinnings but also actionable, field-proven protocols for researchers, scientists, and drug development professionals.

Stimuli-Responsive Systems: Sensing and Diagnostics

The capacity of PBAs to bind with sugars has been extensively leveraged for the development of glucose sensors, a critical technology for diabetes management.[5] This principle extends to the detection of other diol-containing biomolecules, making PBAs a versatile tool in diagnostics.

Glucose-Responsive Hydrogels for Continuous Monitoring

The interaction between PBA and glucose can induce volumetric changes in hydrogel matrices. When glucose binds to PBA moieties within a hydrogel, the equilibrium shifts towards the anionic boronate form, increasing the charge density and leading to swelling due to Donnan osmotic pressure.[6] This phenomenon can be harnessed to create optical sensors.